
1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime
Overview
Description
1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an ethanone moiety, and a pyrimidinyl oxime group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime typically involves the following steps:
Formation of 1-(4-fluorophenyl)-1-ethanone: This intermediate can be synthesized through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oximation: The ethanone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Coupling with 4,6-dimethyl-2-pyrimidinyl group: The final step involves the reaction of the oxime with 4,6-dimethyl-2-chloropyrimidine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions .
Biology
Research has indicated that this compound possesses potential biological activities:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.
- Antiviral Activity : The compound has been evaluated for its ability to inhibit viral replication.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through specific molecular pathways .
Medicine
Ongoing research aims to explore its therapeutic potential for treating diseases such as cancer and viral infections. Its mechanism of action may involve:
- Binding to Enzymes : Inhibiting or modulating enzyme activity critical for disease progression.
- Interacting with Receptors : Altering signal transduction pathways associated with cellular responses.
- Modulating Gene Expression : Affecting genes involved in cell growth and survival .
Industrial Applications
In industry, this compound is used for:
- Development of New Materials : Its unique properties make it suitable for creating advanced materials.
- Agrochemicals : The compound's efficacy against pests makes it a candidate for agricultural applications.
- Pharmaceuticals : Its potential as a therapeutic agent positions it as a valuable component in drug development .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus strains, suggesting potential use in infection control. |
Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further research needed for clinical applications. |
Study C | Synthesis Optimization | Improved yields through modified synthetic routes; highlights scalability for industrial applications. |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime
- 1-(4-bromophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime
- 1-(4-methylphenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime
Uniqueness
1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Biological Activity
The compound 1-(4-fluorophenyl)-1-ethanone O-(4,6-dimethyl-2-pyrimidinyl)oxime is a derivative of oxime that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure features a 4-fluorophenyl group attached to an ethanone moiety, with an oxime functional group linked to a 4,6-dimethyl-2-pyrimidinyl ring. The presence of the fluorine atom and the pyrimidine derivative may contribute to its biological activity.
Synthesis
Synthesis typically involves the reaction of 1-(4-fluorophenyl)-1-ethanone with 4,6-dimethyl-2-pyrimidinylhydroxylamine under acidic conditions. The reaction is carried out in solvents such as ethanol or methanol, often requiring reflux to achieve optimal yields.
Antitumor Activity
Research indicates that derivatives of pyrimidine and oxime compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of This compound against tumor cells remains to be fully elucidated but is hypothesized to be effective based on structural similarities with known active compounds .
Antibacterial and Antifungal Properties
Compounds containing oxime functionalities have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways. Preliminary studies suggest that the compound may possess moderate activity against common pathogens, although specific data on its efficacy is limited .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, similar oxime derivatives have been shown to inhibit enzymes like acetylcholinesterase , which could imply neuroprotective effects. Further investigation is necessary to confirm this activity for the specific compound .
Case Studies
- Antitumor Efficacy : A study on related pyrimidine derivatives showed promising results in inhibiting BRAF(V600E) mutations, which are pivotal in certain cancers. The structural characteristics of these derivatives provide a basis for hypothesizing similar effects for This compound .
- Antimicrobial Activity : A series of oxime derivatives were screened for antibacterial properties against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness. The potential impact of this compound on similar bacterial strains warrants further exploration .
Data Summary Table
Property | Description |
---|---|
Molecular Formula | |
Antitumor Activity | Potential inhibition of cancer cell growth |
Antibacterial Activity | Moderate activity against common pathogens |
Enzyme Inhibition | Possible inhibition of acetylcholinesterase |
Properties
IUPAC Name |
(Z)-N-(4,6-dimethylpyrimidin-2-yl)oxy-1-(4-fluorophenyl)ethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-9-8-10(2)17-14(16-9)19-18-11(3)12-4-6-13(15)7-5-12/h4-8H,1-3H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEPRKWVQUHYJN-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)ON=C(C)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)O/N=C(/C)\C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.